2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 209.67 . The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 209.67 , and its molecular formula is C11H12ClNO .Scientific Research Applications
Building Blocks for Expanded Macrocycles The compound also finds its application in the synthesis of expanded macrocycles. It's involved in the condensation process under acidic conditions with pyrrole, leading to the formation of various macrocycles like meso-phenylsapphyrins, meso-diphenylpentaphyrin, and meso-hexaphenylhexaphyrin, showcasing its utility in constructing complex molecular structures (Brückner et al., 1997).
Electrochemical Applications 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde is also notable in electrochemistry. It's used in the preparation of poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO) electrodes by electrochemical polymerization. These electrodes exhibit high electrocatalytic activity for benzyl alcohol oxidation, indicating the compound's significant role in enhancing the performance of electrochemical sensors and devices (Lu et al., 2014).
Future Directions
The pyrrolidine ring, a key feature of 2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde, is widely used by medicinal chemists to design and develop new pharmaceutical compounds . The unique properties of this ring, such as its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring, make it a promising scaffold for future drug discovery .
Mechanism of Action
Target of action
Many organic compounds, like “2-Chloro-6-(pyrrolidin-1-yl)benzaldehyde”, can interact with various biological targets such as proteins, enzymes, or receptors. The specific targets would depend on the structure of the compound and its chemical properties .
Mode of action
The compound could interact with its targets through various mechanisms, such as binding to a receptor, inhibiting an enzyme, or disrupting a cellular process. The exact mode of action would depend on the specific biological target .
Biochemical pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it inhibits an enzyme, it could disrupt a metabolic pathway, leading to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular function .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-chloro-6-pyrrolidin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHHLLAGAHZCKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001279830 | |
Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110405-86-2 | |
Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110405-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-(1-pyrrolidinyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001279830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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